2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol, also known as LY404039, is a novel compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the metabotropic glutamate receptor 2/3 (mGluR2/3) and has been shown to have a significant impact on various neurological disorders.
Mécanisme D'action
2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol is a selective antagonist of the mGluR2/3 receptor, which is a G protein-coupled receptor that modulates glutamate neurotransmission. By blocking the mGluR2/3 receptor, 2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol reduces the release of glutamate, which is a key neurotransmitter involved in various neurological disorders.
Biochemical and Physiological Effects:
2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol has been shown to have a significant impact on various neurological disorders, including anxiety, depression, schizophrenia, and addiction. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, 2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments, including its high selectivity for the mGluR2/3 receptor, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to using 2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol in lab experiments, including its high cost and the need for specialized equipment and expertise to synthesize and administer the compound.
Orientations Futures
There are several potential future directions for research on 2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol, including exploring its potential therapeutic applications in other neurological disorders, investigating its mechanism of action in more detail, and developing more potent and selective mGluR2/3 antagonists. Additionally, there is a need for more research on the safety and toxicity of 2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol, particularly in human clinical trials.
Méthodes De Synthèse
The synthesis of 2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol involves several steps, including the reaction of 3,4-difluorobenzylamine with cyclopentanone to form the corresponding imine, followed by reduction with sodium borohydride to yield the intermediate amine. The amine is then reacted with 2-chloroethanol in the presence of a base to form the final product, 2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol.
Applications De Recherche Scientifique
2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, schizophrenia, and addiction. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propriétés
IUPAC Name |
2-[4-cyclopentyl-1-[(3,4-difluorophenyl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F2N2O/c19-17-6-5-14(11-18(17)20)12-21-8-9-22(13-16(21)7-10-23)15-3-1-2-4-15/h5-6,11,15-16,23H,1-4,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVFYQWVHFMHCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(C(C2)CCO)CC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.